Deuterated Crosslinker BS2G-d4

CAS No.:

Cat. No.: VC18381391

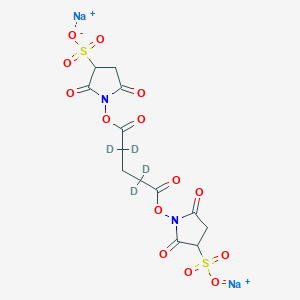

Molecular Formula: C13H12N2Na2O14S2

Molecular Weight: 534.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2Na2O14S2 |

|---|---|

| Molecular Weight | 534.4 g/mol |

| IUPAC Name | disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |

| Standard InChI | InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |

| Standard InChI Key | JINCQYPCQMBZSX-SNSYAXNKSA-L |

| Isomeric SMILES | [2H]C([2H])(CC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Composition and Structural Characteristics

Deuterated Crosslinker BS2G-d4 is characterized by the molecular formula and a molecular weight of 534.4 g/mol. The compound features two sulfonated N-hydroxysuccinimide (NHS) ester groups connected by a glutarate spacer arm measuring 7.7 Å. Deuteration occurs at four hydrogen positions within the glutarate moiety, resulting in a mass shift of 4.0247 Da compared to its non-deuterated counterpart (BS2G-d0) . This isotopic distinction is critical for differentiating cross-linked peptides during mass spectrometric analysis.

The spacer arm’s length optimizes interactions between proximal lysine residues in proteins, enabling covalent bond formation without steric hindrance . The sulfonate groups enhance water solubility, making BS2G-d4 suitable for aqueous environments, while the NHS esters selectively target primary amines (ε-amino groups of lysine residues and N-termini) at physiological pH (7–9).

Table 1: Key Physicochemical Properties of BS2G-d4

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 534.4 g/mol |

| Spacer Arm Length | 7.7 Å |

| Reactive Groups | Sulfo-NHS esters |

| Isotopic Mass Shift | +4.0247 Da (vs. BS2G-d0) |

Synthesis and Industrial Preparation

The synthesis of BS2G-d4 involves deuterium incorporation into the glutarate backbone during the esterification of succinic anhydride derivatives. A multi-step process begins with the reaction of deuterated glutaric acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC), followed by sulfonation to introduce sulfonate groups. Industrial-scale production employs quality-controlled deuterium exchange reactions to ensure >98% isotopic purity, validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Critical challenges in synthesis include minimizing hydrolysis of the NHS esters during purification and maintaining stoichiometric equivalence between deuterated and non-deuterated precursors. Advanced chromatographic techniques, such as reverse-phase HPLC, are employed to isolate BS2G-d4 from reaction byproducts.

Applications in Protein Interaction Studies

Elucidating α-Crystallin Aggregation in Cataract Formation

BS2G-d4 played a pivotal role in identifying the interaction between the amyloid-like peptide αA66-80 and α-crystallin, a lens protein implicated in age-related cataracts. Cross-linking experiments revealed that αA66-80 binds multiple sites on αB-crystallin, including the chaperone domain and subunit interfaces . This binding disrupts α-crystallin’s chaperone function, promoting aggregate formation. Two-dimensional electrophoresis of cross-linked complexes showed a diagonal pattern under non-reducing conditions, confirming stable adducts resistant to dissociation .

Mapping Hsc70-α-Synuclein Interfaces in Parkinson’s Disease

In studies of α-synuclein aggregation, BS2G-d4 enabled the identification of binding interfaces between α-synuclein and the chaperone Hsc70. Cross-linked peptides analyzed via LC-MS/MS revealed that Hsc70 binds α-synuclein’s NAC (non-amyloid-β component) region, a critical domain in amyloid formation . The deuterated crosslinker facilitated discrimination of endogenous peptides from cross-linked species, achieving a mass accuracy of <5 ppm .

Table 2: Representative Cross-Linking Studies Using BS2G-d4

| Study Focus | Key Findings | Citation |

|---|---|---|

| α-Crystallin Aggregation | αA66-80 binds chaperone site, inducing insolubility | |

| Hsc70-α-Synuclein Binding | NAC region is critical for chaperone interaction |

Analytical Workflows and Data Interpretation

Cross-linking experiments with BS2G-d4 follow a standardized workflow:

-

Sample Preparation: Proteins are incubated with BS2G-d4 (typically 1–5 mM) in PBS (pH 8.0) for 30–60 minutes.

-

Quenching: Reactions are halted with 20 mM Tris-HCl (pH 7.5).

-

Digestion: Trypsin or Lys-C cleaves proteins into peptides, preserving cross-links.

-

Mass Spectrometry: LC-MS/MS detects deuterated cross-linked peptides using tools like GPMAW and XQUEST .

Data analysis relies on isotopic signature recognition. For example, a cross-linked peptide pair (e.g., Peptide A-d0 and Peptide B-d4) will exhibit a 4.0247 Da mass difference in MS1 spectra . MS/MS fragmentation confirms sequence identity, with b/y ions distinguishing cross-linked residues.

Comparative Advantages and Limitations

BS2G-d4 offers distinct benefits over non-deuterated crosslinkers:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume